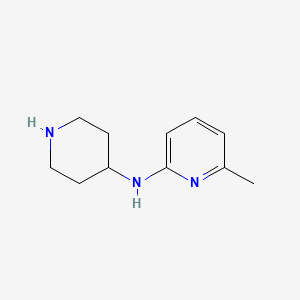

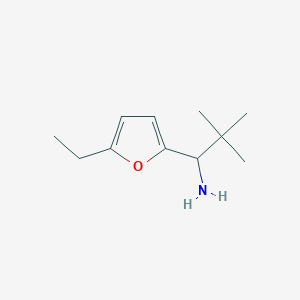

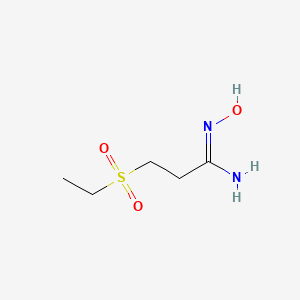

6-甲基-N-(哌啶-4-基)吡啶-2-胺

描述

“6-methyl-N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound that has been studied in the context of its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It’s one of the derivatives of N-(pyridin-4-yl)pyridin-4-amine .

Synthesis Analysis

While specific synthesis methods for “6-methyl-N-(piperidin-4-yl)pyridin-2-amine” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of “6-methyl-N-(piperidin-4-yl)pyridin-2-amine” and its derivatives has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Chemical Reactions Analysis

While specific chemical reactions involving “6-methyl-N-(piperidin-4-yl)pyridin-2-amine” were not found, there are studies on the reactions of related compounds. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .

科学研究应用

合成和结构分析

- 合成和光谱特征: N-1-甲基-6-(吡啶-3-基)哌啶-2-硫酮(N-1-甲基阿纳巴碱的硫类似物)在光谱和结构分析方面显示出潜力。其结构已使用各种光谱方法和 X 射线衍射分析得到证实 (Wojciechowska-Nowak 等人,2011).

化学反应性和形成

- 化学活化和美拉德反应产物的形成: 研究了葡萄糖/赖氨酸模型系统中哌啶的相互作用产物。哌啶可以与甲醛形成反应性 1-亚甲基哌啶鎓离子,表明其在美拉德反应产物形成中的潜力 (Nikolov 和 Yaylayan,2010).

光学和荧光性质

- 结构相关的な光学性质: 对具有供电子氨基的化合物(包括哌啶)的研究突出了它们对热、氧化还原、紫外-可见吸收和发射性质的影响。这些性质对于荧光和光子材料等应用至关重要 (Palion-Gazda 等人,2019).

催化应用

- 好氧氧化催化: 哌啶氧化为重要的化学原料内酰胺的过程由 CeO2 负载的金纳米颗粒有效催化。这突出了它在工业催化和合成有价值的化学中间体中的用途 (Dairo 等人,2016).

分子相互作用和络合物形成

- 与 12 族金属形成络合物: 对 12 族金属与哌啶相关配体的络合物的研究显示出显着的结构多样性,这是由于哌嗪氮参与配位。这对新材料和催化剂的开发具有影响 (Purkait 等人,2017).

荧光和光子研究

- 新型烯胺萘二甲酰亚胺中的荧光性质: 4-烯胺-N-甲基-1,8-萘二甲酰亚胺中的哌啶衍生物显示出强荧光,这对于在光子材料和传感器中的应用至关重要 (McAdam 等人,2004).

不对称氢化

- 吡啶的不对称氢化: 一种基于助剂的不对称氢化取代吡啶的方法,能够形成具有多个手性中心的哌啶,证明了该化合物在高级有机合成和药物中的用途 (Glorius 等人,2004).

未来方向

Piperidines, which include “6-methyl-N-(piperidin-4-yl)pyridin-2-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals

Mode of Action

It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .

Biochemical Pathways

One study suggests that a related compound is an inhibitor of the flt3-itd and bcr-abl pathways

Result of Action

It’s known that piperidine derivatives have been associated with various pharmacological applications

属性

IUPAC Name |

6-methyl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJDAZNNXTNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(piperidin-4-yl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)

![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)